2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4OS/c1-14-24-17(20(21,22)23)11-18(25-14)27-9-7-16(8-10-27)26-19(28)13-29-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFVTTDMGGPDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CSCC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, with the CAS number 2034259-77-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23F3N4OS, with a molecular weight of 424.48 g/mol. The structure features a benzylsulfanyl group and a piperidine moiety attached to a pyrimidine ring, which may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H23F3N4OS |
| Molecular Weight | 424.48 g/mol |
| SMILES | O=C(NC1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F)CSCc1ccccc1 |
The biological activity of this compound may be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for specific G protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses and platelet aggregation.
Potential Targets
- P2Y Receptors : These receptors are crucial in mediating platelet activation and aggregation. Compounds similar to this one have shown antagonistic effects on P2Y12 receptors, which are involved in thrombus formation .
In Vitro Studies
Research has indicated that compounds with similar structures exhibit significant activity against various cell lines and biological targets. For instance, benzylpiperidine derivatives have demonstrated potent antagonism against CCR3-mediated pathways, suggesting that the benzylsulfanyl group may enhance receptor binding and activity .
Case Study 1: Antiplatelet Activity
A study exploring the effects of related compounds on platelet aggregation found that certain piperidine derivatives could inhibit ADP-induced platelet activation through P2Y12 antagonism. This suggests that our compound may also possess antiplatelet properties, making it a candidate for further investigation in thrombotic disorders .
Case Study 2: Antiviral Potential
Another area of research has focused on the antiviral properties of pyrimidine-based compounds. Analogous structures have been evaluated for their ability to inhibit viral replication, indicating that this compound might also exhibit antiviral activity through similar mechanisms .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be useful in developing treatments for bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A detailed analysis of its effects on specific cancer types is ongoing, with particular focus on its ability to target molecular pathways involved in tumor progression .
Enzyme Inhibition
The ability of 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide to act as an enzyme inhibitor has been explored in various contexts:
- Acetylcholinesterase Inhibition : This compound may serve as a potential therapeutic candidate for Alzheimer's disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain .
- α-glucosidase Inhibition : The compound's structural similarity to known α-glucosidase inhibitors suggests it could be effective in managing Type 2 Diabetes Mellitus by delaying carbohydrate absorption .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity against multiple strains of bacteria, confirming its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells, warranting further investigation into its mechanisms of action.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic effects and safety profile of the compound, with initial results indicating promising bioavailability and minimal toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives cataloged by Biopharmacule Speciality Chemicals (). Below is a detailed comparison of key features:
Structural Features
A comparative analysis of substituents and functional groups reveals distinct differences (Table 1):
Table 1: Structural Comparison of 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide and Analogues
| Compound Name (BP ID) | Pyrimidine Substituents | Sulfur-Containing Group | Amide Type | Piperidine Presence | Unique Features |
|---|---|---|---|---|---|
| Target Compound | 2-methyl, 6-CF3 | Benzylsulfanyl | Acetamide | Yes (piperidin-4-yl) | Trifluoromethyl group |
| N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (BP 274499...) | 2-methylthio, 6-oxo | Methylthio | Acetamide | No | Oxo group at pyrimidine position 6 |
| N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (BP 274501...) | None | None | Benzamide | No | Dioxaborolane ring (boron-containing) |
| n-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide (BP 274515...) | None | Furfurylsulfinyl | Acetamide | Yes (piperidinylmethyl) | Pyridyl-oxy and sulfoxide groups |
Key Observations
Pyrimidine Core Modifications: The target compound’s pyrimidine ring is substituted with 2-methyl and 6-trifluoromethyl groups, distinguishing it from BP 274499..., which features a 2-methylthio and 6-oxo group. BP 274501... lacks a pyrimidine ring entirely, instead incorporating a dioxaborolane group, indicative of its role as a synthetic intermediate for cross-coupling reactions.
Sulfur-Containing Groups: The benzylsulfanyl group in the target compound provides a bulky hydrophobic moiety, which may influence membrane permeability. In contrast, BP 274515...
Piperidine and Amide Linkages :
- The target compound and BP 274515... both incorporate piperidine (or piperidinylmethyl) groups, suggesting possible targeting of similar biological pathways (e.g., GPCRs or ion channels).
- The acetamide linkage is conserved in the target and BP 274499..., whereas BP 274501... uses a benzamide group, which may alter binding affinity due to steric and electronic differences.
Implications of Structural Variations
- Pharmacokinetics : The trifluoromethyl group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to BP 274499...’s methylthio group.
- Synthetic Utility : BP 274501...’s dioxaborolane group positions it as a Suzuki-Miyaura coupling precursor, unlike the target compound, which is likely a final bioactive entity.
- Chirality and Reactivity : BP 274515...’s sulfoxide group introduces chirality, which could lead to enantiomer-specific biological activity, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
